Benzofuran, 5-chloro-2-(diethylaminomethyl)-3-phenyl-
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Overview
Description
Benzofuran, 5-chloro-2-(diethylaminomethyl)-3-phenyl- is a complex organic compound that belongs to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This particular compound is characterized by the presence of a chlorine atom at the 5th position, a diethylaminomethyl group at the 2nd position, and a phenyl group at the 3rd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzofuran, 5-chloro-2-(diethylaminomethyl)-3-phenyl- typically involves multiple steps. One common method starts with the preparation of 5-chloro-2-(4-methoxyphenyl)benzofuran through a one-pot synthesis involving 4-chlorophenol and ω-(methylsulfinyl)-p-methoxyacetophenone under Pummerer reaction conditions . This intermediate is then subjected to acylation with 4-(3-bromopropoxy)benzoyl, followed by conversion into the final compound using diethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yield reactions, efficient purification methods, and cost-effective reagents to ensure the scalability and economic viability of the process.
Chemical Reactions Analysis
Types of Reactions
Benzofuran, 5-chloro-2-(diethylaminomethyl)-3-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
Benzofuran, 5-chloro-2-(diethylaminomethyl)-3-phenyl- has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent, particularly in the development of drugs targeting specific diseases.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals, leveraging its unique chemical properties.
Mechanism of Action
The mechanism of action of Benzofuran, 5-chloro-2-(diethylaminomethyl)-3-phenyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Benzofuran: The parent compound, lacking the chlorine, diethylaminomethyl, and phenyl groups.
5-Chlorobenzofuran: Similar structure but without the diethylaminomethyl and phenyl groups.
2-(Diethylaminomethyl)benzofuran: Lacks the chlorine and phenyl groups.
3-Phenylbenzofuran: Lacks the chlorine and diethylaminomethyl groups.
Uniqueness
Benzofuran, 5-chloro-2-(diethylaminomethyl)-3-phenyl- is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of the chlorine atom enhances its reactivity, while the diethylaminomethyl and phenyl groups contribute to its potential biological activities and applications in various fields.
Properties
CAS No. |
80592-85-4 |
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Molecular Formula |
C19H20ClNO |
Molecular Weight |
313.8 g/mol |
IUPAC Name |
N-[(5-chloro-3-phenyl-1-benzofuran-2-yl)methyl]-N-ethylethanamine |
InChI |
InChI=1S/C19H20ClNO/c1-3-21(4-2)13-18-19(14-8-6-5-7-9-14)16-12-15(20)10-11-17(16)22-18/h5-12H,3-4,13H2,1-2H3 |
InChI Key |
MTCGLSWFDICWRN-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC1=C(C2=C(O1)C=CC(=C2)Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
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